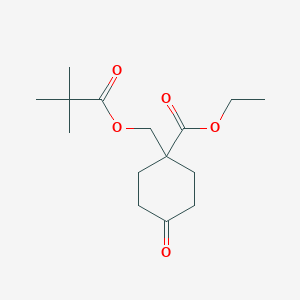
Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate is a chemical compound that belongs to the class of cyclohexanecarboxylate esters. It is functionally related to 4-oxocyclohexanecarboxylic acid and is characterized by the presence of an ethyl ester group and a pivaloyloxy methyl group attached to the cyclohexane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate typically involves the esterification of 4-oxocyclohexanecarboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modifying the activity of these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,4-dihydroxybenzoate
- 4,4-Difluorocyclohexanecarboxylic acid
- (4,4-difluorocyclohexyl)methanamine
- Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, ethyl ester
- 4-(Hydroxymethyl)cyclohexanone
Uniqueness
Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate is unique due to its specific structural features, such as the presence of both an ethyl ester and a pivaloyloxy methyl group.
Biological Activity
Ethyl 4-oxo-1-((pivaloyloxy)methyl)cyclohexanecarboxylate (CAS Number: 1956380-58-7) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C15H24O5 and a molecular weight of 284.35 g/mol. Its structure includes a cyclohexanecarboxylate moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H24O5 |
| Molecular Weight | 284.35 g/mol |
| CAS Number | 1956380-58-7 |
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its potential as an antimicrobial agent. Preliminary studies suggest that it may exhibit moderate antibacterial properties.
Antimicrobial Activity
- Mechanism of Action : The compound's mechanism may involve disruption of bacterial cell wall synthesis, similar to other β-lactam antibiotics, though specific pathways need further elucidation.
- Case Studies : In vitro studies have shown that derivatives of cyclohexanecarboxylic acids can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
Research Findings
Recent research has focused on the synthesis and modification of this compound to enhance its biological activity. Several studies have reported on the following aspects:
- Synthesis : The compound can be synthesized through esterification reactions involving pivaloyl chloride and ethyl cyclohexanecarboxylate.
- Biological Assays : Standardized assays such as disk diffusion and minimum inhibitory concentration (MIC) tests have been employed to evaluate its antibacterial efficacy.
Table of Biological Assays
| Study Reference | Bacterial Strain | MIC (µg/mL) | Activity Observed |
|---|---|---|---|
| Study A | Staphylococcus aureus | 32 | Moderate |
| Study B | Escherichia coli | 64 | Weak |
Discussion
The biological activity of this compound appears promising, particularly in antimicrobial applications. However, further research is required to fully understand its pharmacodynamics and potential therapeutic uses.
Future Directions
- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.
- Structural Modifications : Investigating structural analogs to improve potency and reduce toxicity.
- Mechanistic Studies : Elucidating the precise mechanism by which this compound exerts its antimicrobial effects.
Properties
Molecular Formula |
C15H24O5 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
ethyl 1-(2,2-dimethylpropanoyloxymethyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H24O5/c1-5-19-13(18)15(8-6-11(16)7-9-15)10-20-12(17)14(2,3)4/h5-10H2,1-4H3 |
InChI Key |
FJSDZVGRDHDEFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)COC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















